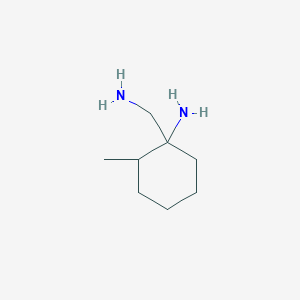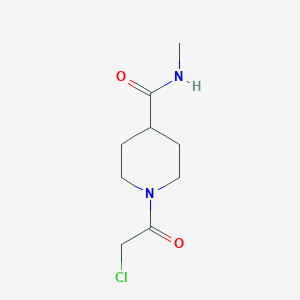
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide
Overview
Description
“1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” is a synthetic organic compound. It is a derivative of chloroacetyl chloride . It is used in a variety of scientific research applications.
Synthesis Analysis
The synthesis of “this compound” involves a multi-step process starting with L-proline . The first step is the reaction of L-proline with chloroacetyl chloride, which leads to the formation of an N-acylated product . This compound is then converted into the carbonitrile via the corresponding amide intermediate .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C7H9ClN2O . The InChI representation of the molecule is InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2 .Chemical Reactions Analysis
The compound “this compound” can undergo various chemical reactions. For instance, it can be selectively N-chloroacylated in the presence of alcohols and phenols . The acylated products are obtained in high yields and can be easily isolated without chromatographic separation .Scientific Research Applications
Piperidine Derivatives in Chemical Synthesis
Piperidines, including compounds like 1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide, are utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process is significant in the formation of carboxamides from iodoalkenes and ketocarboxamides from iodoarene, offering moderate to high yields under varying conditions (Takács et al., 2014).
Antimicrobial Applications
The antimicrobial properties of certain piperidine derivatives have been studied. For instance, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which share structural similarities with the compound , have shown significant activity against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
Synthesis Improvement
Efforts to improve the synthesis of related compounds, such as 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, have been documented. This includes optimizing reaction conditions to enhance yield and purity, which is crucial for the effective use of these compounds in various applications (Song, 2007).
Antitumor Agents
In the realm of cancer research, derivatives of piperidine and carboxamide, such as N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide and its monosubstituted versions, have been evaluated for their antitumor activity. The variations in physicochemical properties and antitumor efficacy based on the position and nature of substituent groups provide insights for potential therapeutic applications (Rewcastle et al., 1986).
Novel Chemical Syntheses
Innovative synthetic methods have been developed for compounds like 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, which is structurally related to this compound. These methods involve reactions with chloroacetyl chloride, leading to the formation of diverse derivatives with potential applications in various fields of chemistry and pharmacology (Ahmed et al., 2018).
NF-kappaB and AP-1 Gene Expression Inhibition
N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1), structurally akin to the compound in focus, inhibits transcription mediated by NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies of this compound and its derivatives have implications for improving oral bioavailability and potential therapeutic applications (Palanki et al., 2000).
Future Directions
The compound “1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” has potential for future research and development. It can serve as a versatile building block for synthesizing various heterocycles like pyridine, pyrimidine, and pyrrole derivatives . Its unique nucleophilicity and electrophilicity facilitate the construction of complex heterocyclic structures, which are pivotal in pharmaceutical development .
Mechanism of Action
Target of Action
Compounds with similar structures, such as clobetasone , are known to target corticosteroid receptors, which play a crucial role in regulating inflammation and immune responses .
Mode of Action
For instance, clobetasone, a corticosteroid, binds to corticosteroid receptors and modulates gene expression to exert anti-inflammatory effects .
Biochemical Pathways
Compounds with a similar piperidine structure have been reported to inhibit enzymes like dipeptidyl peptidase-4 (dpp4) , which plays a role in glucose metabolism and immune regulation .
Result of Action
Similar compounds have been reported to have anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with tubulin, a protein that is essential for microtubule formation. The compound binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization and suppressing microtubule dynamics . This interaction disrupts the normal function of microtubules, which are crucial for cell division and intracellular transport.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with tubulin leads to the inhibition of cell division, resulting in cell cycle arrest . Additionally, this compound can induce apoptosis in cancer cells by disrupting the microtubule network, which is essential for cell survival and proliferation . This compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine binding site on tubulin, forming a complex that inhibits tubulin polymerization . This inhibition prevents the formation of microtubules, leading to the disruption of the mitotic spindle and cell cycle arrest. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of cell division and prolonged cell cycle arrest, which may have implications for its use in cancer therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit cell division and induce apoptosis in cancer cells without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, and exceeding this dosage can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a role in glucose metabolism and insulin regulation . By inhibiting DPP-IV, this compound can enhance insulin secretion and improve glucose tolerance, making it a potential candidate for the treatment of type-II diabetes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its affinity for different cell types and its ability to penetrate biological barriers.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific compartments or organelles within the cell, depending on its targeting signals and post-translational modifications . For example, this compound can be targeted to the endoplasmic reticulum, where it interacts with proteins involved in protein folding and secretion. Additionally, the compound can accumulate in the nucleus, affecting gene expression and cell cycle regulation.
Properties
IUPAC Name |
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-11-9(14)7-2-4-12(5-3-7)8(13)6-10/h7H,2-6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDDNFYYSVEQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid](/img/structure/B1371055.png)
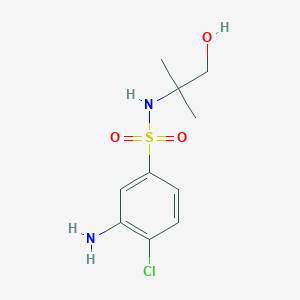
![3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B1371058.png)
![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)
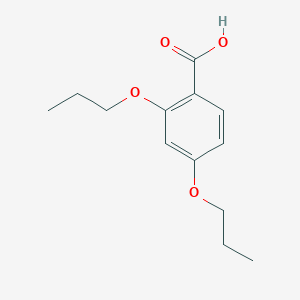
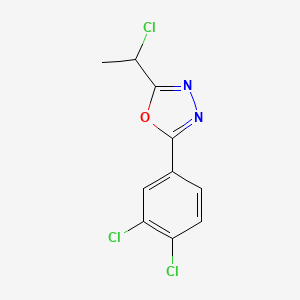

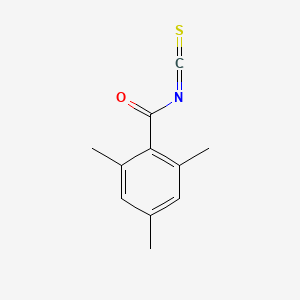

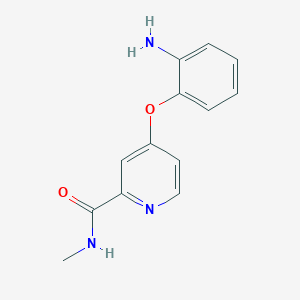
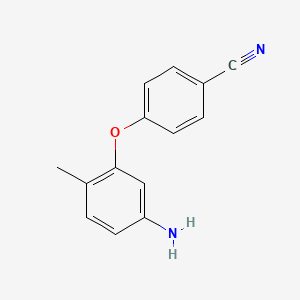
![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)
![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)
